molecular formula C56H87N7O15 B1210048 Nordidemnin B

Nordidemnin B

Número de catálogo: B1210048
Peso molecular: 1098.3 g/mol
Clave InChI: CKVQLVKUIHIXIC-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Nordidemnin B is a natural product found in Bacteria, Trididemnum solidum, and Tistrella mobilis with data available.

Q & A

Basic Research Questions

Q. What is the known biosynthetic pathway of Nordidemnin B in Tistrella species, and what methodological approaches confirm this pathway?

this compound biosynthesis in Tistrella mobilis involves a hybrid non-ribosomal peptide synthetase-polyketide synthase (NRPS-PKS) gene cluster (did), located on plasmid pTM3. This pathway was identified via whole-genome sequencing (454 pyrosequencing) and MALDI-imaging mass spectrometry to correlate genomic data with metabolite production. Key steps include post-assembly activation of lipopeptide precursors, validated through comparative analysis of Tistrella strains and heterologous expression experiments .

Q. How can researchers characterize the structural identity and purity of this compound using spectroscopic and analytical techniques?

Characterization requires a combination of high-resolution mass spectrometry (HR-MS), nuclear magnetic resonance (NMR) spectroscopy, and elemental analysis. For novel compounds, provide 1H^1H- and 13C^{13}C-NMR data, HR-MS molecular ion peaks, and elemental composition (e.g., C8_8H10_{10}Cl3_3NO). Known compounds require citation of published data unless deviations occur (e.g., melting point discrepancies). Purity is confirmed via HPLC with UV/Vis or MS detection .

Q. What experimental models are appropriate for evaluating this compound's bioactivity against cancer cell lines?

Use standardized preclinical models adhering to NIH reporting guidelines:

  • In vitro : Dose-response assays (e.g., IC50_{50} determination) across diverse cancer cell lines (e.g., breast, lung).
  • In vivo : Xenograft models with rigorous controls for tumor volume and metastasis. Include replication details (e.g., cell line sources, passage numbers) and statistical validation (e.g., ANOVA with post-hoc tests) .

Q. What genomic evidence supports the modular NRPS-PKS assembly of this compound, and how can this be validated experimentally?

The did cluster (TMO_c0602–c0611) encodes multi-modular NRPS-PKS enzymes. Bioinformatic tools (e.g., antiSMASH) predict substrate specificity via adenylation domain sequences. Experimental validation involves gene knockout via CRISPR-Cas9 and LC-MS/MS monitoring of intermediate depletion .

Q. How should researchers design comparative studies to assess this compound's efficacy against other didemnin analogs?

Employ a factorial design comparing this compound with Didemnin B and commercial analogs (e.g., Plitidepsin). Variables include:

  • Dosage : Equimolar concentrations across analogs.
  • Endpoint : Apoptosis markers (e.g., caspase-3 activation) and cytotoxicity (MTT assay). Use multivariate regression to account for cell-line heterogeneity .

Advanced Research Questions

Q. How can contradictions between genomic predictions and observed post-assembly modifications in this compound biosynthesis be resolved?

Discrepancies (e.g., unexpected hydroxylation/methylation) require:

  • Comparative metabolomics : LC-HRMS/MS to detect unannotated intermediates.
  • Enzyme promiscuity assays : Recombinant expression of tailoring enzymes (e.g., cytochrome P450s) with synthetic substrates. Cross-reference findings with in silico docking simulations to identify cryptic active sites .

Q. What methodologies enable the spatial mapping of this compound production in bacterial colonies?

MALDI-imaging mass spectrometry (MALDI-IMS) provides µm-resolution spatial distribution data. Optimize protocols by:

  • Matrix selection : α-Cyano-4-hydroxycinnamic acid for lipopeptides.
  • Sectioning : Cryosection colonies at 10–20 µm thickness. Correlate metabolite hotspots with transcriptional activity via RNA-FISH targeting did cluster genes .

Q. What strategies optimize heterologous expression systems for this compound production?

Key steps include:

  • Host selection : Pseudomonas putida KT2440 for NRPS-PKS compatibility.
  • Vector design : BAC-based constructs with native promoters and ribosomal binding sites.
  • Fermentation : Two-phase cultivation (aerobic for biomass, microaerobic for production). Monitor yields via qPCR of did genes and LC-MS .

Q. How can researchers address discrepancies in bioactivity data across different cancer cell models?

Apply meta-analysis frameworks:

  • Data harmonization : Normalize IC50_{50} values using Z-score transformation.
  • Covariate adjustment : Include cell-line genomics (e.g., TP53 status) in mixed-effects models. Validate hypotheses via isogenic cell lines (e.g., CRISPR-edited TP53 knockouts) .

Q. What computational approaches predict potential protein targets of this compound?

Use structure-based methods:

  • Molecular docking : AutoDock Vina against PD-L1 or eEF1A2 (known Didemnin B targets).
  • Pharmacophore modeling : Screen ChEMBL for analogs with shared interaction fingerprints.
    Validate predictions via SPR (surface plasmon resonance) binding assays .

Methodological Guidelines

  • Data presentation : Follow Beilstein Journal guidelines for compound characterization (e.g., NMR spectra in SI) .
  • Ethical reporting : Disclose bacterial strain sources (e.g., T. mobilis KA081020-065) and deposition of crystallographic data (CCDC/ICSD) .
  • Research questions : Align with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) .

Propiedades

Fórmula molecular

C56H87N7O15

Peso molecular

1098.3 g/mol

Nombre IUPAC

N-[1-[[12-hydroxy-20-[(4-methoxyphenyl)methyl]-6,17,21-trimethyl-3-(2-methylpropyl)-2,5,7,10,15,19,22-heptaoxo-8,13-di(propan-2-yl)-9,18-dioxa-1,4,14,21-tetrazabicyclo[21.3.0]hexacosan-16-yl]amino]-4-methyl-1-oxopentan-2-yl]-1-(2-hydroxypropanoyl)-N-methylpyrrolidine-2-carboxamide

InChI

InChI=1S/C56H87N7O15/c1-29(2)25-38-53(72)63-24-16-18-40(63)55(74)61(13)42(27-36-19-21-37(76-14)22-20-36)56(75)77-35(11)46(59-50(69)41(26-30(3)4)60(12)54(73)39-17-15-23-62(39)52(71)34(10)64)51(70)58-45(31(5)6)43(65)28-44(66)78-48(32(7)8)47(67)33(9)49(68)57-38/h19-22,29-35,38-43,45-46,48,64-65H,15-18,23-28H2,1-14H3,(H,57,68)(H,58,70)(H,59,69)

Clave InChI

CKVQLVKUIHIXIC-UHFFFAOYSA-N

SMILES

CC1C(C(=O)NC(C(CC(=O)OC(C(=O)C(C(=O)NC(C(=O)N2CCCC2C(=O)N(C(C(=O)O1)CC3=CC=C(C=C3)OC)C)CC(C)C)C)C(C)C)O)C(C)C)NC(=O)C(CC(C)C)N(C)C(=O)C4CCCN4C(=O)C(C)O

SMILES canónico

CC1C(C(=O)NC(C(CC(=O)OC(C(=O)C(C(=O)NC(C(=O)N2CCCC2C(=O)N(C(C(=O)O1)CC3=CC=C(C=C3)OC)C)CC(C)C)C)C(C)C)O)C(C)C)NC(=O)C(CC(C)C)N(C)C(=O)C4CCCN4C(=O)C(C)O

Sinónimos

nordidemnin
nordidemnin B

Origen del producto

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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